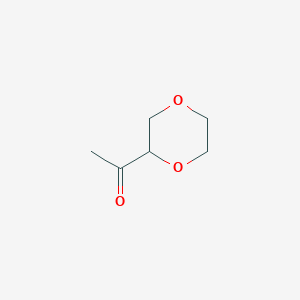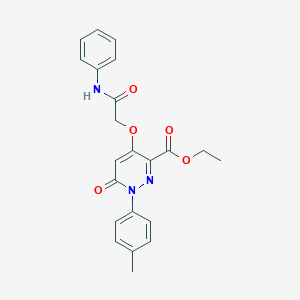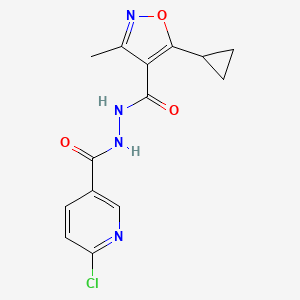![molecular formula C22H18O6 B2538314 2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid CAS No. 1392416-19-1](/img/structure/B2538314.png)
2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid" is a derivative of terphenyl with methoxy and carboxylic acid functional groups. While the specific compound is not directly discussed in the provided papers, related compounds and their properties can offer insights into its characteristics. For instance, the presence of dimethoxy groups and carboxylic acid functionalities suggests potential for specific reactivity and interaction patterns, as seen in similar compounds .
Synthesis Analysis
The synthesis of related compounds often involves the introduction of functional groups to the aromatic core. For example, the synthesis of 2,2'-dithiobis(1-amino-4,5-dimethoxybenzene) as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography indicates that such compounds can be synthesized to possess selective reactivity, which could be relevant for the synthesis of the compound . The synthesis of derivatives of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid also provides insights into how different substituents can influence the reactivity and properties of the resulting compounds .
Molecular Structure Analysis
The molecular structure of terphenyl derivatives is influenced by the substituents attached to the aromatic rings. For instance, the crystal structures of derivatives of 4,4''-difluoro-5'-hydroxy-1,1':3',1''-terphenyl-4'-carboxylic acid show how hydrogen bonding potential affects crystal packing, which could be relevant for understanding the molecular structure of "this compound" . Similarly, the planar structures of 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, with out-of-plane methyl and carboxylic acid groups, provide a basis for predicting the geometry of the compound .
Chemical Reactions Analysis
The reactivity of terphenyl derivatives with various functional groups can be inferred from the reactions described in the papers. For example, the reaction of 2,2'-dithiobis(1-amino-4,5-dimethoxybenzene) with aromatic aldehydes under specific conditions , and the derivatization of carboxylic acids using a fluorescent labelling reagent , suggest that "this compound" could participate in similar reactions due to its carboxylic acid groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be extrapolated from related compounds. For instance, the intramolecular hydrogen bond in 2,5-dimethoxybenzoic acid and the formation of hydrogen-bonded sheets in the cocrystal of biphenyl-4,4'-dicarboxylic acid with 2,5-di-4-pyridyl-1,3,4-oxadiazole suggest that "this compound" may form similar hydrogen bonding patterns. Additionally, the fluorescence properties of related compounds used as derivatization reagents indicate that the compound may also exhibit fluorescence under certain conditions, which could be useful in analytical applications.
Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding Studies
- Crystal Structure Analysis : The crystal structures of derivatives of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid, a compound similar to 2',5'-Dimethoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, have been studied, focusing on hydrogen bonding potential and its influence on crystal packing (Owczarzak et al., 2013).
Metal-Organic Frameworks (MOFs)
- Construction of Metal-Organic Frameworks : Research has been conducted on the use of rigid ligands, similar to the structure of this compound, for building metal-organic frameworks (MOFs) in combination with various metals. These MOFs have potential applications in fields like gas storage and catalysis (Zhang et al., 2014).
Luminescence and Temperature Sensing
- Luminescence Thermometry : A study demonstrated the use of lanthanide metal-organic frameworks (LnMOFs) constructed using a similar compound for luminescence ratiometric thermometry. This application is significant for temperature measurement and monitoring in microelectronics (Liu et al., 2021).
Photoluminescence Studies
- Solid-State Photoluminescence : Research on Pb(II) metal–organic frameworks utilizing ligands structurally related to this compound explored their structural diversities and solid-state photoluminescence properties, which can have applications in optoelectronics and sensing technologies (Dai et al., 2016).
Adsorption and Dye Removal
- Dye Adsorption : Anionic indium-organic frameworks made with tetracarboxylate ligands, similar in structure to the compound , showed high efficiency and selectivity in dye adsorption. Such materials can be used in wastewater treatment and environmental remediation (Gao et al., 2019).
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound can be used in the construction of covalent organic frameworks (cofs), serving as a linker .
Biochemical Pathways
It is known that the compound can be used in the synthesis of COFs, which have applications in various fields, including photocatalysis .
Result of Action
It is known that the compound can be used in the construction of cofs, which have applications in various fields, including photocatalysis .
Propriétés
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-27-19-11-18(14-5-9-16(10-6-14)22(25)26)20(28-2)12-17(19)13-3-7-15(8-4-13)21(23)24/h3-12H,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIDAAAVTIRHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)O)OC)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2538242.png)
![N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2538243.png)

![N-(3-fluoro-4-methylphenyl)-N'-(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B2538245.png)
![Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2538247.png)

![4-[4-(Chloromethyl)phenyl]morpholine hydrochloride](/img/structure/B2538250.png)


